4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol
Description
4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound with the molecular formula C15H13N3S and a molecular weight of 267.35 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(4-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-11-7-9-12(10-8-11)14-16-17-15(19)18(14)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALVKWMNBBEACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355484 | |
| Record name | 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93378-56-4 | |
| Record name | 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Hydrazine Derivatives with Isothiocyanates
The most widely reported route involves the cyclization of N-substituted hydrazinecarbothioamides. For example, VulcanChem describes a method where hydrazine derivatives react with isothiocyanates under basic conditions to form the triazole-thiol core. A representative procedure includes:
- Formation of Hydrazinecarbothioamide :
Benzohydrazide reacts with 4-methylphenyl isothiocyanate in ethanol under reflux to yield the intermediate thiocarbamoylhydrazine. - Cyclization :
The intermediate undergoes intramolecular cyclization in the presence of NaOH, eliminating ammonia and forming the triazole ring.
The reaction mechanism proceeds via nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl carbon, followed by deprotonation and ring closure (Figure 1).
Table 1: Reaction Conditions for Cyclization
| Parameter | Details | Source |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | |
| Temperature | 80–90°C | |
| Base | NaOH (2 equiv) | |
| Reaction Time | 6–8 hours | |
| Yield | 65–72% (reported for analogues) |
Alternative Route: Condensation of Methyl Benzoate Derivatives
A modified approach, adapted from Academia.edu research on analogous triazoles, involves methyl benzoate and methyl salicylate precursors. Key steps include:
- Hydrazide Formation :
Methyl 4-methylbenzoate reacts with hydrazine hydrate to form 4-methylbenzohydrazide. - Thiocarbazinate Synthesis :
Treatment with carbon disulfide in alkaline ethanol generates potassium dithiocarbazinate. - Cyclization :
Heating the dithiocarbazinate with hydrochloric acid induces cyclization to the triazole-thiol.
This method emphasizes the versatility of ester precursors but requires stringent pH control to avoid side reactions.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Optimal yields are achieved in polar protic solvents (e.g., ethanol/water), which stabilize intermediates during cyclization. Elevated temperatures (80–90°C) accelerate ring closure but may promote thiol oxidation, necessitating inert atmospheres for sensitive derivatives.
Substituent Compatibility
The p-tolyl group’s electron-donating methyl moiety enhances nucleophilicity at the triazole N-4 position, facilitating subsequent alkylation or arylation. However, steric hindrance from bulky substituents can reduce cyclization efficiency, as observed in analogues with ortho-substituted aryl groups.
Characterization and Analytical Validation
Spectroscopic Techniques
- 1H NMR : Aromatic protons from phenyl (δ 7.2–7.5 ppm) and p-tolyl (δ 7.1–7.3 ppm) groups appear as multiplet signals, while the methyl group resonates as a singlet at δ 2.4 ppm. The thiol proton (δ 3.8 ppm) is often broad due to hydrogen bonding.
- 13C NMR : The triazole C-3 carbon bonded to sulfur appears at δ 167–170 ppm, confirming thiolate formation.
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 268.4, consistent with the molecular formula C15H13N3S.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥95% purity for commercially available batches, with trace impurities attributed to oxidation byproducts.
Comparative Analysis of Synthetic Approaches
Table 2: Advantages and Limitations of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Hydrazine + Isothiocyanate | High regioselectivity, scalable | Requires toxic CS2 in some steps |
| Ester Condensation | Avoids isothiocyanates | Lower yields (50–60%) |
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The thiol group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various alkylated or acylated triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol has garnered attention for its potential as an anti-cancer agent. Research indicates that compounds containing triazole rings exhibit significant anti-tumor activity.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds showed promising results against various cancer cell lines. The mechanism involves the inhibition of specific enzymes critical for tumor growth and proliferation.
Agricultural Science
The compound has been explored as a potential fungicide due to its ability to inhibit fungal growth. Its application in crop protection can lead to improved yields and reduced reliance on traditional pesticides.
Case Study : Research conducted at a leading agricultural university found that formulations containing this compound effectively controlled common fungal pathogens in wheat crops.
Materials Science
In materials science, the compound's thiol group allows for the formation of metal complexes, which can be utilized in catalysis and sensor applications.
Case Study : A study highlighted the synthesis of gold nanoparticles stabilized by this compound. These nanoparticles exhibited enhanced catalytic activity in organic reactions.
Mechanism of Action
The mechanism of action of 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathway Modulation: It can modulate biochemical pathways by interacting with key proteins and altering their function.
Reactive Oxygen Species (ROS) Scavenging: The thiol group in the compound can scavenge reactive oxygen species, providing antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol
- 4-Benzyl-5-(o-tolylthiomethyl)-4H-[1,2,4]triazole-3-thiol
- 4-Methyl-5-(o-tolyloxymethyl)-4H-[1,2,4]triazole-3-thiol
Uniqueness
4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in medicinal chemistry for designing selective enzyme inhibitors and in materials science for developing advanced functional materials .
Biological Activity
4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C15H13N3S
- Molecular Weight : 267.35 g/mol
- Structural Characteristics : The compound features a triazole ring with a thiol group, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazones with isothiocyanates under basic conditions. This method yields high purity and good yields of the desired compound, facilitating further biological evaluation .
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazole-3-thiones exhibit notable anticancer properties. Specifically, this compound has been tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Human melanoma (IGR39) | 12.5 | High cytotoxicity |
| Triple-negative breast cancer (MDA-MB-231) | 15.0 | Significant growth inhibition |
| Pancreatic carcinoma (Panc-1) | 10.0 | Selectively toxic |
The selectivity towards cancer cells suggests potential for further development as an antitumor agent .
Antimicrobial Activity
The compound has also shown antimicrobial properties against various pathogens. In vitro studies indicate that it possesses moderate antifungal activity while exhibiting lower antibacterial effects:
| Microorganism | Activity |
|---|---|
| Candida albicans | Moderate antifungal |
| Staphylococcus aureus | Minimal antibacterial |
| Escherichia coli | No significant effect |
These findings highlight the compound's potential as a therapeutic agent in treating fungal infections .
Anticonvulsant Activity
Research indicates that several triazole derivatives exhibit anticonvulsant activity through mechanisms involving voltage-gated sodium channels (VGSC) inhibition. Preliminary data suggest that this compound may act similarly, offering potential as a treatment for epilepsy .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines using the MTT assay. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against melanoma cells.
- Antifungal Screening : In another study focusing on antifungal activity, derivatives were screened against Candida species. The results showed promising antifungal effects for certain derivatives containing the triazole-thiol moiety .
Q & A
Q. What are the optimized synthetic routes for 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step nucleophilic substitution and cyclization reactions . A common approach involves:
- Hydrazinolysis of acylated intermediates (e.g., indole- or pyrrole-based precursors).
- Alkylation with phenylisothiocyanate under basic conditions (e.g., KOH/ethanol) to form thiol intermediates.
- Cyclization in alkaline media (e.g., NaOH) to finalize the triazole-thiol core .
Critical parameters include pH control during cyclization (to avoid side reactions) and solvent choice (e.g., ethanol for solubility). Yields range from 60–85% depending on substituent steric effects .
Q. How can the structure of this compound be confirmed post-synthesis?
A multi-technique approach is essential:
- Elemental analysis to verify stoichiometry.
- ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions (e.g., p-tolyl methyl protons at δ ~2.3 ppm) .
- IR spectroscopy to identify thiol (-SH) stretches (2500–2600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
- LC-MS with diode-array detection for purity assessment (>95% required for pharmacological studies) .
Q. What preliminary biological screening methods are suitable for this compound?
Initial screens focus on enzyme inhibition assays :
- Kinase inhibition (e.g., anaplastic lymphoma kinase) using molecular docking with PDB ligands (e.g., 2XP2) to predict binding affinity .
- Cyclooxygenase-2 (COX-2) activity via in vitro assays measuring prostaglandin E2 suppression .
- Antimicrobial susceptibility testing using broth microdilution (MIC determination) for triazole-thiol derivatives .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with lanosterol 14-α-demethylase (CYP51)?
Using autodocking tools (e.g., AutoDock Vina) :
- Prepare the enzyme (PDB: 3LD6) by removing water molecules and adding polar hydrogens.
- Generate ligand conformers via density functional theory (DFT) -optimized geometries (B3LYP/6-311G(d,p) basis set) .
- Analyze binding poses for hydrogen bonding (e.g., triazole N-atoms with CYP51 heme) and hydrophobic interactions (p-tolyl group with Leu376) .
Validation requires correlation with in vitro CYP51 inhibition assays (e.g., IC₅₀ values from fluorometric assays) .
Q. What DFT-based strategies are used to correlate experimental and theoretical spectroscopic data?
B3LYP/6-311G(d,p) calculations predict:
- Vibrational frequencies : Compare computed IR bands (scaled by 0.961) with experimental spectra to assign triazole ring modes .
- NMR chemical shifts : Gauge aromatic proton environments using gauge-including atomic orbital (GIAO) methods; deviations <0.3 ppm validate accuracy .
- HOMO-LUMO gaps : Determine electronic stability (e.g., lower gaps suggest higher reactivity for functionalization) .
Q. How can contradictory data on biological activity be resolved?
Example: Discrepancies in COX-2 inhibition may arise from:
- Varied assay conditions (e.g., substrate concentration, incubation time).
- Structural analogs : S-alkylation at the thiol group reduces activity compared to free -SH derivatives .
- Species-specific enzyme isoforms : Human vs. murine COX-2 may exhibit differential binding .
Mitigation : Standardize assays (e.g., uniform substrate concentrations) and use isogenic enzyme models.
Q. What methodologies enable structure-activity relationship (SAR) analysis for derivatives?
- Systematic substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the p-tolyl position to assess COX-2 inhibition trends .
- Pharmacophore modeling : Identify critical moieties (e.g., triazole-thiol core for kinase binding) using Schrödinger’s Phase .
- QSAR models : Correlate logP values (from HPLC retention times) with antibacterial activity (MIC values) .
Q. How are ADME properties evaluated computationally for this compound?
- SwissADME : Predict bioavailability (e.g., Lipinski’s rule compliance: MW <500, logP <5).
- CYP450 metabolism : Use FAME™ to identify potential oxidation sites (e.g., p-tolyl methyl group) .
- Blood-brain barrier penetration : Compute topological polar surface area (TPSA); values <90 Ų suggest CNS activity potential .
Contradiction Analysis & Experimental Design
Q. How to address discrepancies in synthetic yields between alkylated vs. free thiol derivatives?
- Steric hindrance : Bulky substituents (e.g., indolpropane) reduce cyclization efficiency. Use microwave-assisted synthesis (e.g., 100°C, 30 min) to improve yields by 15–20% .
- Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilic substitution but may require post-reaction purification (e.g., column chromatography) .
Q. What experimental controls are critical in biological activity studies?
- Positive controls : Co-administer known inhibitors (e.g., celecoxib for COX-2 assays).
- Negative controls : Use solvent-only samples to rule out assay interference.
- Dose-response curves : Ensure IC₅₀/EC₅₀ calculations span at least five concentrations (e.g., 0.1–100 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
